molecular formula C20H21NO2 B7564601 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol

2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol

Cat. No. B7564601
M. Wt: 307.4 g/mol
InChI Key: PTPHKWHMVUFOBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol, also known as NDMC, is a chemical compound that has been widely studied for its potential application in scientific research. This compound is a derivative of the well-known drug, propranolol, and has been found to exhibit a range of interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. Specifically, 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol has been found to inhibit the activity of beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol has also been found to inhibit the activity of certain enzymes that are involved in the metabolism of cancer cells.
Biochemical and Physiological Effects:
2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol has been found to have a range of interesting biochemical and physiological effects. In addition to its effects on the cardiovascular system and cancer cells, 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol has also been found to have anti-inflammatory and antioxidant properties. These properties make 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol a potential candidate for the development of new treatments for a range of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol in lab experiments is its well-established synthesis method. This allows researchers to produce large quantities of 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol for use in experiments. Additionally, 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol has been found to be relatively stable and easy to work with in the lab.
However, there are also some limitations to using 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways. Additionally, 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol has been found to have some toxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol. One area of interest is in the development of new cancer treatments based on 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol. Researchers could explore the use of 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol in combination with other drugs to enhance its anti-cancer effects.
Another potential area of research is in the development of new treatments for cardiovascular diseases. Researchers could explore the use of 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol in combination with other drugs to reduce blood pressure and heart rate.
Finally, researchers could explore the use of 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases. By understanding the mechanism of action of 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol more fully, researchers could develop new treatments that target specific pathways in these diseases.

Synthesis Methods

The synthesis of 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol involves the reaction of propranolol with formaldehyde and naphthalene-1-yl-ethylamine. The resulting compound is then treated with sodium borohydride to yield 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol. This synthesis method has been well-established in the literature and has been used to produce 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol in large quantities for scientific research purposes.

Scientific Research Applications

2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. Studies have shown that 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol a potential candidate for the development of new cancer treatments.
In addition to its potential in cancer research, 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol has also been studied for its effects on the cardiovascular system. Research has shown that 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol can reduce blood pressure and heart rate, making it a potential treatment for hypertension and other cardiovascular diseases.

properties

IUPAC Name

2-methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-14(17-9-5-7-16-6-3-4-8-18(16)17)21-13-15-10-11-20(23-2)19(22)12-15/h3-12,14,21-22H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPHKWHMVUFOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCC3=CC(=C(C=C3)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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